2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid
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Overview
Description
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, a morpholine moiety, and a phenylacetic acid group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the morpholine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the phenylacetic acid group: This can be done through coupling reactions, such as amidation or esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridine: Shares the naphthyridine core and morpholine moiety.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid groups.
Uniqueness
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[4-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C22H22N4O4/c1-14-2-7-17-20(25-16-5-3-15(4-6-16)12-19(27)28)18(13-23-21(17)24-14)22(29)26-8-10-30-11-9-26/h2-7,13H,8-12H2,1H3,(H,27,28)(H,23,24,25) |
InChI Key |
JGLHZISSYYYNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)CC(=O)O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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